molecular formula C18H11F2NO B2574117 (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone CAS No. 866135-75-3

(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone

Cat. No. B2574117
CAS RN: 866135-75-3
M. Wt: 295.289
InChI Key: IHMVNSGICPMMDU-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone” is a chemical compound with the molecular formula C18H11F2NO . Its molecular weight is 295.28 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of two fluorophenyl groups attached to a pyridinyl methanone group .

Scientific Research Applications

Theoretical Studies and Molecular Structure Analysis

  • Density Functional Theory (DFT) Analysis : The compound has been theoretically studied using DFT, which helps in understanding the active sites and molecular structure (Trivedi, 2017).

  • Crystal Structure Examination : Research includes crystal structure analysis of related compounds, aiding in understanding the molecular interactions and stability (Nagaraju et al., 2018), (Saito et al., 1998).

Synthesis and Chemical Reactions

  • Synthesis of Pyridines : The compound has been utilized in the synthesis of pyridines, demonstrating the versatility of this compound in organic synthesis (Agarwal, 2012).

  • Novel Derivative Synthesis for Biological Activity : The synthesis of novel derivatives of this compound has been explored for potential biological activities (Vacher et al., 1999).

Biological and Pharmacological Applications

  • Antitumor Activity : Research has shown that derivatives of this compound possess distinct inhibition on the proliferation of cancer cell lines, indicating its potential in antitumor applications (Tang & Fu, 2018).

  • Neuropharmacology : Studies have investigated the use of this compound in neuropharmacological applications, particularly in relation to serotonin receptors (Blanckaert et al., 2007).

Material Science Applications

  • Study of Weak Interactions : The compound has been used to study weak interactions in molecular structures, contributing to the field of material science (Choudhury et al., 2002).

properties

IUPAC Name

(4-fluorophenyl)-[6-(4-fluorophenyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2NO/c19-15-6-1-12(2-7-15)17-10-5-14(11-21-17)18(22)13-3-8-16(20)9-4-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMVNSGICPMMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326842
Record name (4-fluorophenyl)-[6-(4-fluorophenyl)pyridin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866135-75-3
Record name (4-fluorophenyl)-[6-(4-fluorophenyl)pyridin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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